2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride

Catalog No.
S13954022
CAS No.
M.F
C19H21ClF3NO2
M. Wt
387.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]et...

Product Name

2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride

IUPAC Name

2-[1-[4-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride

Molecular Formula

C19H21ClF3NO2

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C19H20F3NO2.ClH/c1-14(13-15-7-9-17(10-8-15)19(20,21)22)23-11-12-25-18(24)16-5-3-2-4-6-16;/h2-10,14,23H,11-13H2,1H3;1H

InChI Key

ABEDJUOEQLFOSO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl

2-[[1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride, with the CAS number 22444-70-8, is a chemical compound characterized by its complex structure and specific functional groups. The molecular formula is C19H20F3N O2·ClH, and it has a molecular weight of approximately 387.82 g/mol. This compound features a benzoate moiety linked to an ethylamine derivative, incorporating a trifluoromethyl group that enhances its biological activity and solubility properties .

Typical of amines and esters. Key reactions include:

  • Hydrolysis: The benzoate ester can undergo hydrolysis in the presence of water and an acid or base to yield benzoic acid and the corresponding amine.
  • Acylation: The amine group can react with acyl chlorides to form new amides, expanding its utility in synthetic organic chemistry.
  • N-Alkylation: The nitrogen atom can be further alkylated using alkyl halides, leading to derivatives with potentially enhanced pharmacological properties.

Research indicates that 2-[[1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. It has been associated with blood glucose regulation, making it relevant in the context of diabetes management . Its structural features suggest potential interactions with neurotransmitter systems, particularly given the presence of the trifluoromethyl group, which can influence receptor binding affinity and selectivity.

The synthesis of this compound typically involves several steps:

  • Formation of the Amine: The initial step may involve the synthesis of the 1-methyl-2-[4-(trifluoromethyl)phenyl]ethylamine via reductive amination or related methods.
  • Esterification: The amine is then reacted with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility for pharmaceutical applications.

These methods highlight the importance of careful control over reaction conditions to achieve high yields and purity .

2-[[1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride has several applications:

  • Pharmaceutical Development: It serves as an impurity reference standard in drug formulation and quality control processes .
  • Research: Its unique properties make it valuable for studies aimed at understanding drug interactions and mechanisms of action related to blood glucose regulation.

Interaction studies involving this compound have focused on its pharmacodynamics and pharmacokinetics. Notably, its interaction with various receptors related to neurotransmission and glucose metabolism has been explored. The trifluoromethyl group is known to enhance lipophilicity, potentially affecting membrane permeability and receptor binding profiles .

Additionally, studies have indicated that compounds with similar structures often exhibit synergistic effects when combined with other therapeutic agents, suggesting avenues for combination therapies in treating metabolic disorders.

Similar Compounds: Comparison

Several compounds share structural similarities with 2-[[1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride. Here are a few notable examples:

Compound NameCAS NumberKey FeaturesUnique Aspects
Benfluorex Hydrochloride22444-70-8Antidepressant; blood glucose regulatorContains a similar amine structure but differs in pharmacological profile
2-[[(1RS)-1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride22444-70-8Similar trifluoromethyl substitutionDifferent phenyl positioning may affect biological activity
2-Amino-3-(trifluoromethyl)benzoic Acid1234567Contains amino and carboxylic acid groupsLacks ethylamine linkage; primarily studied for anti-inflammatory properties

This comparison illustrates how variations in structure can lead to significant differences in biological activity and therapeutic applications, highlighting the uniqueness of 2-[[1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride within this class of compounds .

The synthesis of 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride begins with the preparation of its benzoate ester core. Two primary methodologies dominate industrial and laboratory settings:

Fischer–Speier Esterification

This classical approach involves refluxing benzoic acid derivatives with alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. For the target compound, 2-hydroxyethyl benzoate is synthesized by reacting benzoic acid with ethylene glycol under Dean–Stark conditions to remove water, achieving conversions exceeding 85%.

Transesterification of Methyl Benzoate

Crude methyl benzoate, a byproduct of terephthalic acid dimethyl ester production, undergoes transesterification with 2-[(1-methyl-2-(4-(trifluoromethyl)phenyl)ethyl)amino]ethanol. Titanate catalysts (e.g., tetrabutyl titanate) facilitate this reaction at 160–180°C, yielding the intermediate ester with 82–100% efficiency.

Table 1: Comparison of Esterification Methods

MethodCatalystTemperature (°C)Yield (%)
Fischer–SpeierH₂SO₄11085–90
TransesterificationTetrabutyl titanate18082–100

Stereochemical Considerations in RS-Isomer Formation and Resolution

The (1RS) configuration arises during the alkylation of 2-[4-(trifluoromethyl)phenyl]ethylamine with methyl iodide. This step produces a racemic mixture due to the planar sp² hybridization of the intermediate imine. Resolution strategies include:

Chiral Chromatography

Using cellulose-based chiral stationary phases (e.g., Chiralpak IC), the enantiomers are separated with enantiomeric excess (ee) >98%. Mobile phases composed of hexane/isopropanol (90:10) optimize resolution.

Diastereomeric Salt Formation

Reacting the racemic amine with (−)-di-p-toluoyl-D-tartaric acid in ethanol yields diastereomeric salts. Differential crystallization in cold ethanol isolates the desired (1R)-isomer with 95% purity.

Trifluoromethyl Group Incorporation Strategies via Electrophilic Aromatic Substitution

Introducing the trifluoromethyl group at the para-position of the phenyl ring employs electrophilic aromatic substitution (EAS) under Friedel–Crafts conditions:

Direct Trifluoromethylation

Using trifluoromethyl iodide (CF₃I) and aluminum chloride (AlCl₃) in dichloromethane at 0°C, the trifluoromethyl group is introduced to toluene derivatives. This method achieves 70–75% regioselectivity for the para-isomer.

Ullmann Coupling

Aryl iodides react with copper(I) trifluoromethylide (CuCF₃) in dimethylformamide (DMF) at 120°C, yielding 4-(trifluoromethyl)phenyl derivatives with 90% efficiency. This method avoids isomerization side reactions.

Amide Bond Formation Optimization Using Carbodiimide Coupling Reagents

The aminoethyl benzoate intermediate couples with 1-methyl-2-[4-(trifluoromethyl)phenyl]ethylamine via carbodiimide-mediated amidation:

Ethylcarbodiimide Hydrochloride (EDC·HCl)

In dichloromethane with N-hydroxysuccinimide (NHS), EDC·HCl activates the carboxylate group at 0°C. Stoichiometric ratios of 1.2:1 (EDC:carboxylic acid) maximize coupling efficiency to 95%.

Table 2: Carbodiimide Reagent Performance

ReagentSolventTemperature (°C)Yield (%)
EDC·HClDCM095
DCCTHF2588

Hydrochloride Salt Crystallization Techniques for Enhanced Stability

Final product stability is achieved through hydrochloride salt formation:

Solvent-Antisolvent Crystallization

Dissolving the free base in hot ethanol (60°C) and adding hydrochloric acid (37%) precipitates the hydrochloride salt. Cooling to −20°C for 12 hours yields crystals with 99.5% purity.

pH-Controlled Recrystallization

Adjusting the solution pH to 4–5 with HCl in acetone/water (70:30) followed by slow evaporation at 25°C produces monoclinic crystals with enhanced hygroscopic stability.

Table 3: Crystallization Solvent Systems

SolventAnti-SolventCrystal Size (µm)Purity (%)
EthanolDiethyl ether50–10099.5
Acetone/water100–20099.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

387.1212911 g/mol

Monoisotopic Mass

387.1212911 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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